molecular formula (C2H4O)nH2O (n = number of ethylene oxide units corresponding to a molecular weight of 6 000, about 140)<br>HOCH2CH2OH<br>HO(C2H4O)nH<br>CH2OHCH2OH<br>C2H6O2 B042446 1,2-Ethanediol CAS No. 107-21-1

1,2-Ethanediol

Cat. No. B042446
CAS RN: 107-21-1
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1,2-ethanediol derivatives, such as 1-phenyl-1,2-ethanediol, has been elucidated using various spectroscopic methods and single crystal X-ray diffraction. Bikas et al. (2019) investigated the intermolecular interactions in the crystal structure of 1-phenyl-1,2-ethanediol, revealing a complex network of hydrogen bonding and C-H···π interactions, contributing to the stability of the crystal structure (Bikas, Emami, & Kozakiewicz, 2019).

Chemical Reactions and Properties

1,2-Ethanediol and its derivatives participate in a variety of chemical reactions, serving as precursors or intermediates in the synthesis of complex molecules. The bioreduction of 2-hydroxyacetophenone to (S)- and (R)-1-phenyl-1,2-ethanediol by two carbonyl reductases showcased the potential of biocatalysis in achieving high stereochemical selectivity and yield, presenting a practical method for the preparation of these important chiral building blocks (Zhimei Cui et al., 2017).

Physical Properties Analysis

The physical properties of 1,2-ethanediol, such as its boiling point, melting point, and solubility, make it an invaluable solvent and industrial agent. The behavior of 1,2-ethanediol in binary mixtures with pyridine and its derivatives was studied by Przybyla et al. (2011), who noted its water-like behavior and the impact of hydrogen bonding on its physical properties (Przybyla et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,2-ethanediol, such as its reactivity and stability under various conditions, have been the subject of extensive research. Studies on the catalytic activities of enzymes and chemical catalysts in the conversion of 1,2-ethanediol derivatives highlight the compound's versatility as a building block in organic synthesis. Peng et al. (2020) discussed the enantioselective biosynthesis of (R)-1-phenyl-1,2-ethanediol, demonstrating the effectiveness of immobilized recombinant Escherichia coli in producing high yields and enantiomeric excess of the desired product (Peng et al., 2020).

Scientific Research Applications

  • Biological Studies : 1,2-Ethanediol is used in the preparation of photosensitive fatty acid precursors, such as arachidonic acid, for biological research (Jie, Xupei, Sreekumar, & Walker, 1997).

  • Organic Synthesis : It serves as an important intermediate in the synthesis of biologically active compounds. Specifically, 1-Aryl-1,2-ethanediol derivatives are noteworthy in this context (Chung, Kim, & Kim, 2003).

  • Chemical Properties : Research has explored the behavior of 1,2-ethanediol in mixtures with pyridine and its derivatives, highlighting its water-like properties and contribution to thermodynamic excesses (Przybyla et al., 2011).

  • Bioreduction : A study highlighted the efficient bioreduction of 2-hydroxyacetophenone to 1-phenyl-1,2-ethanediol using enzymes with cofactor regeneration, emphasizing its role in biocatalysis (Cui et al., 2017).

  • Molecular Interactions : The interactions between 1,2-ethanediol and dimethyl sulfoxide, particularly the formation of hydrogen bonds, have been computationally analyzed (Vergenz et al., 2003).

  • Cryopreservation : 1,2-Ethanediol is used in the cryopreservation of Onchocerca microfilariae, demonstrating its effectiveness in maintaining viability (Ham, Townson, James, & Bianco, 1981).

  • Gas-Phase Behavior : Its behavior in the gas phase, particularly the presence of weak hydrogen bonds, has been studied to understand its molecular properties (Crittenden, Thompson, & Jordan, 2005).

  • Crystal Structure : The crystal structure of 1-phenyl-1,2-ethanediol was analyzed to understand its intermolecular interactions, revealing a network of strong hydrogen bonds and C-H interactions (Bikas, Emami, & Kozakiewicz, 2019).

  • Surface and Structural Forces : Studies on silica surfaces in 1,2-ethanediol have provided insights into surface and structural forces, crucial for understanding its physicochemical properties (Atkins & Ninham, 1997).

  • Spectroscopic Analysis : Spectroscopic parameters for 1,2-ethanediol have been determined, aiding in its identification in astronomical observations (Bossa et al., 2014).

Safety And Hazards

1,2-Ethanediol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

1,2-Ethanediol is a key raw material in the production of a wide range of products, including resins, polymers, and antifreeze. The demand for these products is expected to drive the market for 1,2-Ethanediol in the future. Additionally, research into new synthesis methods and applications for 1,2-Ethanediol may also contribute to its increased use .

properties

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
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Related CAS

25322-68-3
Record name Polyethylene glycol
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DSSTOX Substance ID

DTXSID8020597
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.
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Product Name

Ethylene Glycol

Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS RN

107-21-1, 37225-26-6, 25322-68-3
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Melting Point

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Ethanediol
Reactant of Route 2
1,2-Ethanediol
Reactant of Route 3
1,2-Ethanediol
Reactant of Route 4
1,2-Ethanediol
Reactant of Route 5
1,2-Ethanediol
Reactant of Route 6
1,2-Ethanediol

Citations

For This Compound
13,200
Citations
M Mandado, AM Graña, RA Mosquera - Physical Chemistry Chemical …, 2004 - pubs.rsc.org
A study of the intramolecular hydrogen bond (IHB) in 1,2-ethanediol and 1,2-dihydroxybenzene (catechol) was carried out using the QTAIM theory. Atomic and bond properties defined …
Number of citations: 84 pubs.rsc.org
P Das, PK Das, E Arunan - The Journal of Physical Chemistry A, 2015 - ACS Publications
The gas-phase infrared spectra of 1,2-ED and 1,4-BD have been recorded at three different temperatures using a multipass gas cell of 6 m optical path length. DFT calculation has also …
Number of citations: 54 pubs.acs.org
PI Nagy, WJ Dunn III, G Alagona… - Journal of the American …, 1991 - ACS Publications
The gauche-trans equilibrium of 1, 2-ethanediol was investigated in the gas phase andin aqueous solution with ab initio quantumchemical calculations and Monte Carlo simulations. …
Number of citations: 124 pubs.acs.org
A Liese, M Karutz, J Kamphuis… - Biotechnology and …, 1996 - Wiley Online Library
Oxidations of alcohols by alcohol dehydrogenases often suffer from low conversions and slow reaction rates due to severe product inhibition. This can be overcome by continuous …
Number of citations: 138 onlinelibrary.wiley.com
H Dai, L Yang, B Lin, C Wang, G Shi - Journal of the American Oil …, 2009 - Springer
Three soy-based polyols intended for application in polyurethanes were prepared by ring opening the epoxy groups in epoxidized soybean oil (ESO, 0.385 mol/100 g epoxy rings) with …
Number of citations: 167 link.springer.com
CJ Cramer, DG Truhlar - Journal of the American Chemical …, 1994 - ACS Publications
Correlated ab initio calculations with very large (correlation-consistent polarizedvalence triple-f) basis sets predict that 1, 2-ethanediol adopts a gas-phase population of conformers at …
Number of citations: 195 pubs.acs.org
TS Yeh, YP Chang, TM Su, I Chao - The Journal of Physical …, 1994 - ACS Publications
Ab initio molecular orbital methods have been employed to study the global conformational structure of 1, 2-ethanediol. The global torsional potential energy surface was obtained by …
Number of citations: 53 pubs.acs.org
O Guvench, AD MacKerell - The Journal of Physical Chemistry A, 2006 - ACS Publications
A proper understanding of the conformational energetics of 1,2-ethanediol (ethylene glycol) is important to the construction of molecular mechanics force fields for the treatment of …
Number of citations: 37 pubs.acs.org
S Reiling, J Brickmann, M Schlenkrich… - Journal of …, 1996 - Wiley Online Library
The conformational space of 1,2‐ethanediol is studied on the basis of ab initio and semiempirical calculations. All possible conformers are treated. The relative energies of the …
Number of citations: 69 onlinelibrary.wiley.com
H Geyer, P Ulbig, M Görnert - The Journal of Chemical Thermodynamics, 2000 - Elsevier
Excess molar volumes of V m E of (1,2-ethanediol, or 1,2-propanediol, or 1,2-butanediol, or 2,3-butanediol + water) were measured atp= 0.1 MPa with a faithful copy of the vibrating tube …
Number of citations: 66 www.sciencedirect.com

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